1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Descripción
This compound features a hybrid heterocyclic architecture combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a sulfonyl group to a piperidin-4-yl scaffold, which is further connected to a 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one core.
Propiedades
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5S/c1-22-15(17(18,19)20)21-24(16(22)25)11-4-6-23(7-5-11)30(26,27)12-2-3-13-14(10-12)29-9-8-28-13/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJOPZTPZAREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound is characterized by the following structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : This aromatic system is known for its biological activity.
- Piperidine ring : A nitrogen-containing heterocyclic compound that can influence receptor binding.
- Triazole ring : Often found in pharmaceuticals due to its ability to form hydrogen bonds and participate in various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often possess antimicrobial properties. The incorporation of the sulfonyl group may enhance this activity by increasing solubility and bioavailability.
2. Antiparasitic Activity
A related compound was found to be effective against Plasmodium falciparum, the causative agent of malaria. The IC50 values for some derivatives were reported as low as 2.24 μM, indicating significant antiparasitic potential .
3. Neuropharmacological Effects
Compounds containing the dihydrobenzo[dioxin] structure have been studied for their effects on neurodegenerative diseases. Specifically, they may act on alpha(2)-adrenoceptors, which are implicated in conditions like Alzheimer's and Parkinson's diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound showed low cytotoxicity against human fibroblast cells (IC50 > 64 μg/mL), suggesting a favorable safety profile .
- Receptor Binding Studies : The compound demonstrated selective binding to alpha(2)-adrenoceptors, with a notable affinity compared to other adrenergic receptors .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
- Substituents on the Triazole Ring : Modifications can enhance receptor selectivity and potency.
- Sulfonyl Group Variations : Different sulfonyl substituents can alter solubility and biological interactions.
Case Studies
Comparación Con Compuestos Similares
Research Findings and Challenges
- Advantages : The target compound’s sulfonyl-piperidine linkage improves aqueous solubility (0.12 mg/mL) compared to acetyl-piperidine derivatives (e.g., 0.06 mg/mL for CAS: 1775357-55-5) .
- Limitations : The dihydrodioxin moiety may limit blood-brain barrier penetration (predicted P-gp substrate probability: 0.89) .
- Synthetic Feasibility : The sulfonylation step (yield: 58%) is less efficient than thioether formation (yield: 85% in CAS: 883065-90-5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
